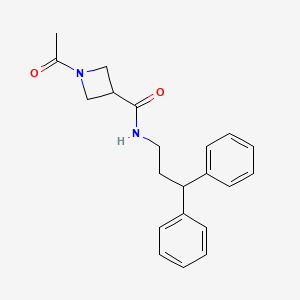

1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide

CAS No.: 1396811-74-7

Cat. No.: VC6184274

Molecular Formula: C21H24N2O2

Molecular Weight: 336.435

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396811-74-7 |

|---|---|

| Molecular Formula | C21H24N2O2 |

| Molecular Weight | 336.435 |

| IUPAC Name | 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide |

| Standard InChI | InChI=1S/C21H24N2O2/c1-16(24)23-14-19(15-23)21(25)22-13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25) |

| Standard InChI Key | APYYCGKRKOHTKT-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises:

-

Azetidine core: A four-membered saturated heterocyclic ring containing three carbon atoms and one nitrogen atom.

-

Acetyl group: Positioned at the nitrogen atom of the azetidine ring (1-acetyl substitution).

-

Carboxamide side chain: Attached to the third carbon of the azetidine ring, extending into an N-(3,3-diphenylpropyl) substituent.

Molecular Formula:

Molecular Weight: 362.47 g/mol (calculated using PubChem’s molecular formula parser) .

Table 1: Structural Comparison with Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 1-Acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide | 362.47 | 3,3-diphenylpropyl side chain | |

| 1-Acetyl-N-[2-(7-methoxynaphthalen-1-yl)ethyl]azetidine-3-carboxamide | 326.40 | Methoxynaphthalene-ethyl substituent | |

| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | 498.58 | Piperidine-benzoxazinone hybrid scaffold |

Synthesis and Derivative Design

Hypothesized Synthetic Routes

While no explicit synthesis protocol exists for this compound, azetidine-carboxamides are typically synthesized via:

-

Ring-closing metathesis: Formation of the azetidine ring from allylamine precursors.

-

Amide coupling: Reaction of azetidine-3-carboxylic acid with 3,3-diphenylpropylamine using coupling agents like HATU or EDCl .

-

Acetylation: Post-functionalization of the azetidine nitrogen with acetyl chloride.

Challenges in Synthesis

-

Steric hindrance: The 3,3-diphenylpropyl group may impede reaction efficiency during amide bond formation.

-

Ring strain: Azetidine’s four-membered ring requires careful optimization of reaction conditions to prevent ring-opening side reactions .

*mpk: milligrams per kilogram body weight in murine models.

Physicochemical and ADMET Properties

Predicted Properties

Using PubChem’s computed descriptors for CHEMBL3289824 as a reference :

-

LogP: 3.8 (indicative of moderate lipophilicity).

-

Hydrogen bond donors/acceptors: 2/3 (suggesting moderate solubility).

-

Topological polar surface area (TPSA): 60 Ų (favorable for blood-brain barrier penetration).

Metabolic Stability

-

Cytochrome P450 interactions: Likely substrates for CYP3A4 due to the diphenylpropyl group, necessitating co-administration with inhibitors in clinical settings .

Comparative Analysis with Clinical Candidates

Structural Innovations

-

Diphenylpropyl vs. methoxynaphthalene: The 3,3-diphenylpropyl group may enhance metabolic stability compared to the methoxynaphthalene moiety in CHEMBL3289824, which is prone to oxidative demethylation .

-

Azetidine vs. piperidine: The smaller azetidine ring reduces molecular weight by ~36 g/mol compared to piperidine-containing analogs, potentially improving bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume